molecular formula C5H8F2O B2453440 2-Cyclopropyl-2,2-difluoroethan-1-ol CAS No. 1785626-84-7

2-Cyclopropyl-2,2-difluoroethan-1-ol

Cat. No. B2453440
CAS RN: 1785626-84-7
M. Wt: 122.115
InChI Key: CPAJFNZKIQBSPR-UHFFFAOYSA-N
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Description

“2-Cyclopropyl-2,2-difluoroethan-1-ol” is a chemical compound with the CAS number 1785626-84-7. It is used as a chemical intermediate and has wide applications in medicine and fluoropolymers .


Molecular Structure Analysis

The molecular formula of “2-Cyclopropyl-2,2-difluoroethan-1-ol” is C5H8F2O . The InChI code is 1S/C5H8F2O/c6-5(7,3-8)4-1-2-4/h4,8H,1-3H2 .


Physical And Chemical Properties Analysis

The molecular weight of “2-Cyclopropyl-2,2-difluoroethan-1-ol” is 122.11 . It is a liquid at room temperature .

Scientific Research Applications

1. Synthetic Applications

2-Cyclopropyl-2,2-difluoroethan-1-ol has been studied for its utility in synthetic chemistry, particularly in the formation of conjugated enynes and cyclopropyl-substituted olefins. Research in this area highlights its role in facilitating various chemical reactions.

  • Rao et al. (2009) described the use of ytterbium(III) triflate-catalyzed ring opening of substituted 1-cyclopropyl-2-propyn-1-ols with sulfonamides to efficiently synthesize conjugated enynes under mild conditions (Rao et al., 2009).
  • Similarly, Mothe and Chan (2009) reported a triflic acid catalyzed ring opening of 1-cyclopropyl-2-propyn-1-ols with alcohols, yielding conjugated enynes with high efficiency (Mothe & Chan, 2009).
  • Yamauchi et al. (2007) explored ruthenium-catalyzed reactions of 1-cyclopropyl-2-propyn-1-ols, demonstrating their utility in the stereoselective preparation of tri- and tetrasubstituted conjugated enynes (Yamauchi et al., 2007).

2. Exploration of Cyclopropane Chemistry

The cyclopropane ring, a key feature of 2-Cyclopropyl-2,2-difluoroethan-1-ol, has been widely studied for its unique chemical properties and potential applications in drug development and organic synthesis.

  • A review by Talele (2016) emphasized the increasing use of the cyclopropane ring in drug development, noting its contributions to potency and reduced off-target effects (Talele, 2016).
  • Liu et al. (2015) investigated 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid, a compound with a cyclopropyl functionality, for its role in the study of ACC deaminase and its increased reactivity (Liu et al., 2015).

3. Application in Cycloaddition Reactions

The use of 2-Cyclopropyl-2,2-difluoroethan-1-ol in cycloaddition reactions has been a topic of interest, offering insights into new synthetic pathways and molecular structures.

  • Lu, Shen, and Yoon (2011) developed a method for the formal [3+2] reaction of aryl cyclopropyl ketones with olefins, highlighting the role of cyclopropyl-substituted compounds in generating cyclopentane ring systems (Lu, Shen, & Yoon, 2011).
  • Li et al. (2014) described a [3 + 2] cycloaddition/ring contraction sequence of ylideneoxindoles with 2,2,2-trifluorodiazoethane, showcasing the application in synthesizing CF3-containing 3,3'-cyclopropyl spirooxindoles (Li et al., 2014).

Safety and Hazards

“2-Cyclopropyl-2,2-difluoroethan-1-ol” is classified as a flammable liquid and vapour. It may cause skin irritation and serious eye irritation . It is recommended to avoid breathing vapours and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-cyclopropyl-2,2-difluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O/c6-5(7,3-8)4-1-2-4/h4,8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPAJFNZKIQBSPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CO)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-2,2-difluoroethan-1-ol

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